2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethoxyphenyl group attached to a pyrimidinyl ring, which is further connected to an acetamide group through a sulfanyl linkage. The presence of the difluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethylating agents such as ClCF2H.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidinyl intermediate with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinyl ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. The sulfanyl linkage and acetamide group further contribute to its overall bioactivity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-({4-[4-(METHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-({4-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE: Contains a trifluoromethoxy group, which imparts different chemical properties.
2-({4-[4-(CHLORO)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE: Features a chloro group, leading to variations in reactivity and bioactivity.
Uniqueness
The presence of the difluoromethoxy group in 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE imparts unique chemical stability and reactivity compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C13H11F2N3O2S |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H11F2N3O2S/c14-12(15)20-9-3-1-8(2-4-9)10-5-6-17-13(18-10)21-7-11(16)19/h1-6,12H,7H2,(H2,16,19) |
InChI Key |
FFUBOZQGEXBOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)N)OC(F)F |
Origin of Product |
United States |
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